9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane
Description
9-(9-Bicyclo[331]nonanylidene)-3-bromobicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure
Properties
CAS No. |
915954-77-7 |
|---|---|
Molecular Formula |
C18H27Br |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
9-(9-bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H27Br/c19-16-10-14-8-3-9-15(11-16)18(14)17-12-4-1-5-13(17)7-2-6-12/h12-16H,1-11H2 |
InChI Key |
ZTAXKTYVGSGSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)C2=C3C4CCCC3CC(C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction conditions often include:
Temperature: 165–170 °C
Solvent: Tetrahydrofuran or other ethereal solvents
Catalysts: Borane or other boron-containing reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often available commercially as a solution in tetrahydrofuran or as a solid .
Chemical Reactions Analysis
Types of Reactions
9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous potassium hydroxide.
Reduction: Borane or other reducing agents.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Terminal alcohols or ketones.
Reduction: Amines or other reduced compounds.
Substitution: Compounds with substituted functional groups .
Scientific Research Applications
9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is used in various scientific research applications, including:
Chemistry: As a reagent in hydroboration reactions, Suzuki reactions, and other organic synthesis processes.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials .
Mechanism of Action
The compound exerts its effects through its ability to participate in hydroboration reactions. The mechanism involves the addition of the boron atom to alkenes, forming organoboranes. These organoboranes can then undergo further reactions to form various products. The molecular targets include alkenes and other unsaturated compounds, and the pathways involved include hydroboration and subsequent oxidation or reduction .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A similar compound used in hydroboration reactions.
Bicyclo[4.3.0]nonane: Another bicyclic compound with different applications.
Uniqueness
9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is unique due to its bromine substitution, which allows for additional reactivity and functionalization compared to other similar compounds. This makes it a versatile reagent in organic synthesis .
Biological Activity
The compound 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is a bicyclic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈Br
- Molecular Weight : 252.2 g/mol
- CAS Number : 915954-77-7
The structure of this compound features a bromine atom substituted on one of the bicyclic frameworks, which may influence its reactivity and biological interactions.
Research indicates that compounds similar to 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane exhibit various biological activities, including:
- Anticancer Activity : Bicyclic compounds have been studied for their ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some bicyclic structures demonstrate activity against bacterial and fungal strains, potentially through disruption of cellular membranes or interference with metabolic pathways.
Case Studies
- Anticancer Properties : A study explored the synthesis of various bicyclo[3.3.1]nonane derivatives and their effects on cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new chemotherapeutic agents .
- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of bicyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that some derivatives exhibited notable inhibitory effects, highlighting their potential as novel antibiotics .
Comparative Analysis
The following table summarizes the biological activities reported for similar bicyclic compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 9-Borabicyclo[3.3.1]nonane | Anticancer | Induction of apoptosis |
| 1-Bromo-bicyclo[3.3.1]nonane | Antimicrobial | Membrane disruption |
| 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane | Potential anticancer/antimicrobial | Unknown; further studies needed |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of bicyclic compounds. For instance, the introduction of halogen substituents (like bromine) has been linked to increased potency against certain cancer cell lines .
Moreover, synthetic routes for creating diverse bicyclic structures have been explored, showcasing methods that yield high purity and yield, which are crucial for subsequent biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
